4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine
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Overview
Description
4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine is a heterocyclic compound characterized by a fused pyran and oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyran derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions vary based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine can be compared with other similar heterocyclic compounds, such as:
- 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-ylmethanol
- 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-ylmethanesulfonyl chloride
- 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific amine functionality, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-6-4-3-9-2-1-5(4)10-8-6/h1-3H2,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVRDGTMYPAQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368125-56-7 |
Source
|
Record name | 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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